molecular formula C8H6F3NO3S B6180122 ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate CAS No. 2680536-77-8

ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B6180122
CAS No.: 2680536-77-8
M. Wt: 253.2
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate: is a chemical compound characterized by its trifluoromethyl group and thiazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid.

  • Reaction Steps: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Formation of the Ester: The acid chloride is then reacted with ethanol in the presence of a base (e.g., pyridine) to form the ethyl ester.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Catalysts such as DMAP (4-Dimethylaminopyridine) and solvents like dichloromethane are often used to improve yields and reaction rates.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a phenyl group instead of a thiazole ring.

  • Ethyl 2-oxo-2-(4-(trifluoromethyl)thiazol-2-yl)acetate: Similar but with variations in the substitution pattern on the thiazole ring.

Uniqueness: Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is unique due to its combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

2680536-77-8

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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